molecular formula C13H7ClF3NO B11507116 2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide

2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide

Cat. No.: B11507116
M. Wt: 285.65 g/mol
InChI Key: QAJOQGXUPMQENC-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C₁₃H₇ClF₃NO It is a benzamide derivative characterized by the presence of chloro, difluoro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoronitrobenzene
  • 2,6-Difluorobenzoic acid
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

Uniqueness

2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide is unique due to its specific combination of chloro, difluoro, and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C13H7ClF3NO

Molecular Weight

285.65 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H7ClF3NO/c14-10-6-12(17)11(16)5-9(10)13(19)18-8-3-1-2-7(15)4-8/h1-6H,(H,18,19)

InChI Key

QAJOQGXUPMQENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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